4-Piperidinamine, 1-(6-bromo-2-pyridinyl)-
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Overview
Description
Preparation Methods
The synthesis of CM-57373 involves several steps, starting with the preparation of the core structure. The synthetic route typically includes the bromination of a pyridine derivative followed by the introduction of a piperidine moiety. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like palladium on carbon. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and yield .
Chemical Reactions Analysis
CM-57373 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the removal of the bromine atom.
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
CM-57373 has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its effects on serotonin neurons, making it relevant in neurochemical research.
Medicine: CM-57373 is investigated for its potential as an anorectic agent, which could be useful in the treatment of obesity.
Industry: It is used in the production of various pharmaceuticals and chemical intermediates
Mechanism of Action
CM-57373 exerts its effects primarily through its interaction with serotonin neurons in the brain. It decreases the concentration of 5-hydroxyindoleacetic acid, a metabolite of serotonin, thereby influencing serotonin metabolism. This action is believed to contribute to its anorectic effects, reducing food intake by modulating serotonin pathways .
Comparison with Similar Compounds
CM-57373 is similar to other anorectic agents such as CM-57227. Both compounds affect serotonin metabolism, but CM-57373 is unique due to its specific bromine substitution, which may result in different pharmacokinetic and pharmacodynamic properties. Other similar compounds include 4-amino-1-[6-chloropyrid-2-yl]piperidine and its analogs .
Properties
CAS No. |
98644-22-5 |
---|---|
Molecular Formula |
C10H14BrN3 |
Molecular Weight |
256.14 g/mol |
IUPAC Name |
1-(6-bromopyridin-2-yl)piperidin-4-amine |
InChI |
InChI=1S/C10H14BrN3/c11-9-2-1-3-10(13-9)14-6-4-8(12)5-7-14/h1-3,8H,4-7,12H2 |
InChI Key |
QGIXHPDIJWYJAV-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N)C2=NC(=CC=C2)Br |
Canonical SMILES |
C1CN(CCC1N)C2=NC(=CC=C2)Br |
Synonyms |
4-amino-1-(6-bromopyrid-2-yl)piperidine hydrochloride CM 57373 CM-57373 |
Origin of Product |
United States |
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